Home > Products > Screening Compounds P80104 > N-(9H-Purin-8-yl)acetamide
N-(9H-Purin-8-yl)acetamide -

N-(9H-Purin-8-yl)acetamide

Catalog Number: EVT-13249806
CAS Number:
Molecular Formula: C7H7N5O
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-(9H-Purin-8-yl)acetamide is classified as a purine derivative, which are a group of compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids and as energy carriers (e.g., adenosine triphosphate). Purines are fundamental components of DNA and RNA, and their derivatives often exhibit pharmacological properties. The synthesis of this compound typically involves acylation reactions with purine derivatives as starting materials .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(9H-Purin-8-yl)acetamide can be achieved through various methods. One common approach involves the acylation of purine derivatives using acetic anhydride or acetyl chloride. The general reaction scheme can be outlined as follows:

  1. Starting Material: 9H-purine derivative.
  2. Reagents: Acetic anhydride or acetyl chloride.
  3. Conditions: The reaction is typically conducted under reflux conditions in an organic solvent such as dichloromethane or dimethylformamide.

The reaction yields N-(9H-Purin-8-yl)acetamide after purification, often through recrystallization techniques .

Molecular Structure Analysis

Structure and Data

The molecular formula of N-(9H-Purin-8-yl)acetamide is C7H8N4OC_7H_8N_4O. The compound features a purine ring system, which consists of a fused double-ring structure containing nitrogen atoms. The acetamide functional group contributes to its solubility and potential reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

N-(9H-Purin-8-yl)acetamide can undergo various chemical reactions typical for amides and purines:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 9H-purine and acetic acid.
  2. Substitution Reactions: The nitrogen atoms in the purine ring may participate in nucleophilic substitution reactions, allowing for further derivatization.
  3. Oxidation: The compound may also undergo oxidation reactions, particularly at the nitrogen atoms, leading to various nitrogen oxides.

These reactions are essential for modifying the compound for specific biological applications or enhancing its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for N-(9H-Purin-8-yl)acetamide largely depends on its interactions with biological targets such as enzymes or receptors involved in nucleotide metabolism.

  1. Binding Affinity: Studies indicate that purine derivatives often exhibit binding to adenosine receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis.
  2. Inhibition Mechanism: It may act as an inhibitor by mimicking natural substrates or by altering enzyme conformation upon binding.

Quantitative data on binding affinities and inhibition constants are crucial for understanding its pharmacodynamics .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 164.17 g/mol.
  • Melting Point: Specific melting points may vary based on purity but generally range between 150°C to 160°C.
  • Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents; potential for further functionalization at nitrogen positions.

These properties make N-(9H-Purin-8-yl)acetamide suitable for various applications in biochemical research .

Applications

Scientific Uses

N-(9H-Purin-8-yl)acetamide has several applications in scientific research:

  1. Drug Development: Investigated as a potential candidate for anti-inflammatory agents due to its structural similarity to adenosine.
  2. Biochemical Studies: Used as a tool in studies involving nucleotide metabolism and enzyme kinetics.
  3. Radiotracer Development: Its derivatives have been explored in positron emission tomography imaging for studying neuroinflammation and other conditions involving translocator proteins .
Synthetic Methodologies and Optimization Strategies

Fragment-Based Design Approaches for Purine Acetamide Derivatives

Fragment-based drug design (FBDD) has emerged as a powerful strategy for optimizing the bioactive properties of purine acetamide derivatives, particularly N-(9H-Purin-8-yl)acetamide. This approach focuses on identifying minimal pharmacophoric fragments that bind weakly but specifically to target proteins, followed by fragment evolution or linking. Studies of ricin toxin A-chain (RTA) inhibition revealed that even simple amide fragments can induce critical conformational changes in active sites. When bound to RTA, these fragments trigger arginine-tryptophan cation-π interactions between residues Arg180 and Trp211, causing a measurable fluorescence shift (λmax 330 nm → 334 nm) that serves as a spectroscopic marker for binding events [7].

In TSPO (translocator protein) ligand development, fragment optimization of purine acetamides has centered on balancing lipophilicity parameters and hydrogen-bonding capacity. The acetamide moiety (–NHCOCH3) serves as a hydrogen-bond donor/acceptor bridge, while C8 substituents modulate steric occupancy in hydrophobic subpockets. Systematic modification of the purine core with halogenated or alkyl fragments has yielded derivatives with low-nanomolar binding affinity (Ki < 10 nM) for TSPO, crucial for neuroinflammation imaging [9]. Computational modeling indicates that fragment-derived modifications maintain optimal topological polar surface area (TPSA) between 80–140 Ų and calculated logP (cLogP) < 5, ensuring blood-brain barrier penetration while minimizing CNS side effects—a key consideration for peripherally restricted PET tracers [6] [9].

Table 1: Fragment Optimization Impact on Purine Acetamide Properties

Fragment ModificationTarget InteractionBinding Affinity (Ki)TPSA (Ų)cLogP
C8-Acetamide (Parent)H-bond donor/aceptorBaseline65.71.2
N9-BenzylHydrophobic pocket12 nM75.93.8
C2-FluoroElectrostatic8 nM65.71.5
N7-MethylSteric occlusion25 nM65.71.0

Multi-Component Reaction Strategies for Functionalization at N-9 Position

Multi-component reactions (MCRs) provide efficient access to N9-functionalized purine acetamides by concurrently forming multiple bonds in a single reaction vessel. The Lewis acid-catalyzed alkylation of purine bases with acetals and anhydrides exemplifies this strategy. When 6-chloropurine reacts with 2-bromomethyl-1,3-dioxolane and acetic anhydride under TMSOTf catalysis, N9-alkylated acyclonucleosides form within 15 minutes at room temperature with up to 88% yield and >95% regioselectivity for the N9 isomer [2]. The reaction mechanism involves:

  • Acetal activation by TMSOTf to form a reactive oxocarbenium ion
  • Nucleophilic attack by purine at N9
  • Trapping by acetic anhydride to form the hemiaminal ether acetate

Optimization studies identified acetonitrile as the optimal solvent, with other solvents (DMF, THF, methanol) yielding <15% product due to poor oxocarbenium ion stability. The reaction tolerates diverse acetal structures (acyclic, branched cyclic) and purine bases (6-Cl-purine, guanine analogs), enabling rapid generation of libraries. This MCR approach bypasses traditional protection/deprotection steps required in linear syntheses, improving atom economy by >30% and reducing purification complexity [2] [6].

Parallel advancements include Ugi-4CR adaptations for purine acetamide diversification. Condensation of aldehydes, amines, isocyanides, and carboxylic acids generates α-acylaminoamide derivatives that can cyclize onto purine N9. Microwave-assisted Ugi reactions (80°C, 20 min) further enhance efficiency for constructing purine-peptide hybrids targeting protease inhibition [4] [8].

Radiolabeling Techniques for PET Tracer Development (e.g., [¹¹C]/[¹⁸F] Isotopes)

Radiolabeling of N-(9H-Purin-8-yl)acetamide derivatives focuses primarily on fluorine-18 (t1/2 = 109.8 min) and carbon-11 (t1/2 = 20.4 min) isotopes for positron emission tomography (PET) imaging. For TSPO ligand [[¹⁸F]FEDAC], a direct nucleophilic fluorination strategy was developed using a tosylated precursor (3) and K[¹⁸F]F/K222 complex in DMSO at 110°C for 15 minutes. This method achieved decay-corrected radiochemical yields (RCY) of 52.0 ± 5.8% (n=3) at higher precursor loads (5 mg), significantly outperforming older two-step approaches (18.5 ± 7.9% RCY) [9].

Critical parameters for successful radiolabeling include:

  • Precursor purity: >98% to avoid competing side reactions
  • Drying efficiency: Residual water <50 ppm for optimal nucleophilicity
  • Reaction temperature: 110°C balances kinetics and precursor stability
  • Solvent selection: Anhydrous DMSO minimizes hydrolysis of [¹⁸F]fluoride

For carbon-11 labeling, N-[¹¹C]acetylation of 8-aminopurines using [¹¹C]acetyl chloride provides rapid access to labeled acetamides. This method requires pre-protection of N9 and exocyclic amines, with deprotection post-labeling. Recent microfluidic systems enable efficient [¹¹C]CO2 fixation, reducing precursor consumption to <0.5 mg and synthesis time to <15 min from end-of-bombardment [1] [3].

Table 2: Radiolabeling Performance Comparison

IsotopePrecursorReaction ConditionsRCY (%)Molar Activity (GBq/μmol)
¹⁸FTosylate derivativeK[¹⁸F]F/DMSO/110°C/15 min52.0 ± 5.850–100
¹¹C8-Aminopurine[¹¹C]Acetyl chloride/RT/2 min40–6030–75
¹⁸FBromoethyl analog[¹⁸F]FETBr/CH₃CN/80°C/10 min18.5 ± 7.920–50

Regioselective Alkylation and Acylation of Purine Core Structures

The N9 position of purines exhibits preferential reactivity in alkylation/acylation due to tautomeric equilibrium favoring the N9-H species over N7-H (ratio >10:1). This regioselectivity is exploited in synthesizing N-(9H-Purin-8-yl)acetamide derivatives through two primary strategies:

Direct N9-Alkylation

  • Base catalysis: Purine salts formed with NaH or K2CO3 in anhydrous DMF react with alkyl halides at 0–25°C
  • Mercury(II) assistance: Hg(CN)2 promotes N9 selectivity in 6-oxopurines, suppressing N7 byproducts
  • Microwave acceleration: 300W irradiation reduces reaction times from hours to minutes while maintaining >20:1 N9/N7 selectivity [6]

Protection-Acylation-Deprotection Sequences

  • Silyl protection: N9-(trimethylsilyl)purines form quantitatively with HMDS/TSCl
  • C8 acylation: Acetyl chloride/acetic anhydride at C8 with >95% regiocontrol
  • Desilylation: Mild fluoride (TBAF) or methanol removes protecting groupsThis sequence enables late-stage diversification of the acetamide moiety while preserving N9 functionalization [2] [9].

Solvent effects profoundly influence regioselectivity. Polar aprotic solvents (DMF, NMP) favor N9 alkylation, while protic solvents (MeOH) promote decomposition. Recent advances employ continuous-flow microreactors to achieve >99% N9 selectivity in purine alkylations through precise temperature control (-10°C) and millisecond mixing [6].

Purification and Validation Protocols for High Radiochemical Yield

Properties

Product Name

N-(9H-Purin-8-yl)acetamide

IUPAC Name

N-(7H-purin-8-yl)acetamide

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C7H7N5O/c1-4(13)10-7-11-5-2-8-3-9-6(5)12-7/h2-3H,1H3,(H2,8,9,10,11,12,13)

InChI Key

HZRBWYKTINFIQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=NC=NC=C2N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.